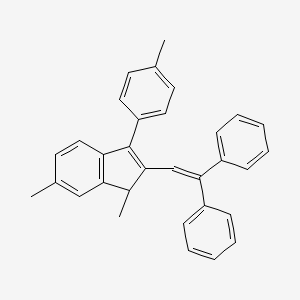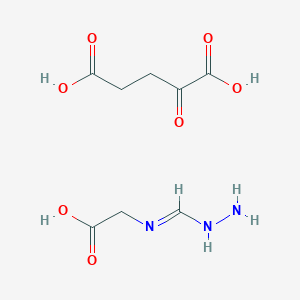![molecular formula C18H30S2Si2 B14192967 {1,4-Phenylenebis[1-(methylsulfanyl)ethene-2,1-diyl]}bis(trimethylsilane) CAS No. 833460-61-0](/img/structure/B14192967.png)
{1,4-Phenylenebis[1-(methylsulfanyl)ethene-2,1-diyl]}bis(trimethylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{1,4-Phenylenebis[1-(methylsulfanyl)ethene-2,1-diyl]}bis(trimethylsilane) is a complex organic compound characterized by its unique structure, which includes a phenylene core with two methylsulfanyl ethene groups and trimethylsilane substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {1,4-Phenylenebis[1-(methylsulfanyl)ethene-2,1-diyl]}bis(trimethylsilane) typically involves multiple steps. One common route includes the following steps:
Formation of the phenylene core: This can be achieved through the coupling of appropriate aromatic precursors.
Introduction of methylsulfanyl groups: This step involves the addition of methylsulfanyl groups to the ethene moieties, often using thiol-based reagents under controlled conditions.
Attachment of trimethylsilane groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and reaction conditions to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
{1,4-Phenylenebis[1-(methylsulfanyl)ethene-2,1-diyl]}bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, targeting specific functional groups.
Substitution: The trimethylsilane groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides or amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding reduced forms of the compound.
Substitution: Compounds with new functional groups replacing the trimethylsilane groups.
Wissenschaftliche Forschungsanwendungen
{1,4-Phenylenebis[1-(methylsulfanyl)ethene-2,1-diyl]}bis(trimethylsilane) has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science:
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential therapeutic properties and as a precursor for drug development.
Wirkmechanismus
The mechanism of action of {1,4-Phenylenebis[1-(methylsulfanyl)ethene-2,1-diyl]}bis(trimethylsilane) depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In biological systems, its interactions with molecular targets and pathways are under investigation, focusing on its potential to modulate biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(trimethylsilyl)benzene: Similar structure but lacks the methylsulfanyl groups.
1,4-Dimethylsulfanylbenzene: Similar structure but lacks the trimethylsilane groups.
Uniqueness
{1,4-Phenylenebis[1-(methylsulfanyl)ethene-2,1-diyl]}bis(trimethylsilane) is unique due to the combination of methylsulfanyl and trimethylsilane groups attached to a phenylene core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and materials science.
Eigenschaften
CAS-Nummer |
833460-61-0 |
|---|---|
Molekularformel |
C18H30S2Si2 |
Molekulargewicht |
366.7 g/mol |
IUPAC-Name |
trimethyl-[1-methylsulfanyl-2-[4-(2-methylsulfanyl-2-trimethylsilylethenyl)phenyl]ethenyl]silane |
InChI |
InChI=1S/C18H30S2Si2/c1-19-17(21(3,4)5)13-15-9-11-16(12-10-15)14-18(20-2)22(6,7)8/h9-14H,1-8H3 |
InChI-Schlüssel |
UEGSOGJWMRCGAN-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C(=CC1=CC=C(C=C1)C=C([Si](C)(C)C)SC)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{5-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B14192891.png)





![(3R,5S)-5-[(1S)-1-amino-2-(3-fluorophenyl)ethyl]-3-(3-hydroxy-3-methylbutyl)oxolan-2-one;4-methylbenzenesulfonic acid](/img/structure/B14192931.png)
![2,4-Dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B14192936.png)

![Methyl 4-[(4-methylbenzene-1-sulfonyl)amino]but-2-enoate](/img/structure/B14192938.png)



